molecular formula C19H21NO3 B14050294 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14050294
M. Wt: 311.4 g/mol
InChI Key: RGTVWKKHWZDFNK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .

Preparation Methods

The synthesis of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often involve the use of solvents like methanol and tert-butyl methyl ether, and reagents such as sodium hydroxide and hydrogen chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methanol, sodium hydroxide, and hydrogen chloride. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound.

Scientific Research Applications

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its potential in drug development and other areas.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H21NO3/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)

InChI Key

RGTVWKKHWZDFNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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